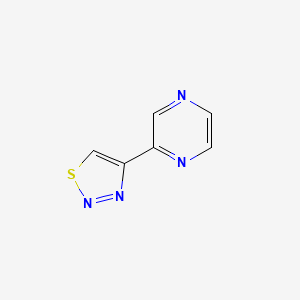

Pyrazine, 2-(1,2,3-thiadiazol-4-yl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrazine, 2-(1,2,3-thiadiazol-4-yl)-, also known as Yoda1, is a Piezo1 ion channel agonist . It has a molecular formula of C13H8Cl2N4S2 and a molecular weight of 355.3 . The compound is a crystalline solid .

Synthesis Analysis

The synthesis of 1,2,3-thiadiazol-4-yl derivatives involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The nitration of 4-(4-hydroxyphenyl)-1,2,3-thiadiazole with nitric acid in acetic acid leads to the formation of 4-(3-Nitro-4-hydroxyphenyl)-1,2,3-thiadiazole .Molecular Structure Analysis

The molecular structure of Pyrazine, 2-(1,2,3-thiadiazol-4-yl)-, is characterized by a pyridazine ring endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .Chemical Reactions Analysis

The formation of the 4-nitro isomer can be explained by the transfer of electronic density from the methoxy group in the position 2 on the 1,2,3-thiadiazole ring, which exhibits electron-accepting properties .Physical And Chemical Properties Analysis

Pyrazine, 2-(1,2,3-thiadiazol-4-yl)-, is a crystalline solid . It has a molecular formula of C13H8Cl2N4S2 and a molecular weight of 355.3 .Aplicaciones Científicas De Investigación

Antimicrobial Activity:

2-(1,2,3-thiadiazol-4-yl)pyrazine: derivatives have been investigated for their antimicrobial properties. Researchers have synthesized these compounds and evaluated their effectiveness against microorganisms such as E. coli, B. mycoides, and C. albicans. Notably, some derivatives exhibited superior antimicrobial activity compared to others .

Inhibitory Activity Against SHP1:

Theoretical studies have explored the inhibitory potential of 2-(1,2,3-thiadiazol-4-yl)pyrazole derivatives against the protein tyrosine phosphatase SHP1. These compounds were investigated for their optical properties and their ability to modulate SHP1 activity .

Photostabilizers and Agrochemicals:

1,3,4-Thiadiazoles, including derivatives of 2-(1,2,3-thiadiazol-4-yl)pyrazine , have applications as photostabilizers and agrochemicals. Their unique chemical structure makes them useful in protecting materials from UV radiation and enhancing the stability of dyes and other compounds .

Synthesis of 1,3,4-Thiadiazole Molecules:

The compound 2-(1,2,3-thiadiazol-4-yl)pyrazine serves as a precursor in the synthesis of 1,3,4-thiadiazole derivatives. These molecules are formed via reactions with various reagents, leading to diverse chemical structures. Characterization methods such as UV, FT-IR, 13C-NMR, and 1H-NMR are used to confirm their structures .

Propiedades

IUPAC Name |

4-pyrazin-2-ylthiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4S/c1-2-8-5(3-7-1)6-4-11-10-9-6/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOKTGGTRXDSCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=CSN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazine, 2-(1,2,3-thiadiazol-4-yl)- | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Fluorophenyl)-4-[(4-fluorophenyl)methoxy]pyrazole-3-carboxylic acid](/img/structure/B2796983.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B2796984.png)

![1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine](/img/structure/B2796987.png)

![N-(2-ethoxyphenyl)-2-[3'-(3-methylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide](/img/structure/B2796990.png)

![4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2796992.png)

![N-Methyl-N-[2-[1-(3-methylpyridin-2-yl)ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2796993.png)

![6-bromo-2-oxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide](/img/structure/B2796995.png)

![3,5-Dimethyl-4-[(4-nitrophenoxy)methyl]isoxazole](/img/structure/B2797004.png)